Macrosporin

説明

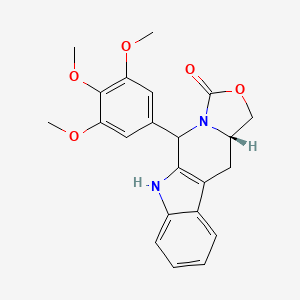

Macrosporin is a member of hydroxyanthraquinones . It is a natural product found in Alternaria bataticola, Alternaria porri, and other organisms .

Synthesis Analysis

The synthesis of Macrosporin involves a minimal PKS system responsible for octaketide biosynthesis . The chemical backbones of such polyketides are produced by minimal PKS systems that consist of a malonyl transacylase, an acyl carrier protein, and an α/β heterodimeric ketosynthase .

Molecular Structure Analysis

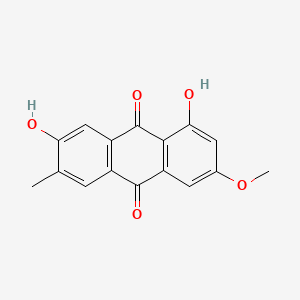

The molecular formula of Macrosporin is C16H12O5 . Its molecular weight is 284.26 g/mol . The IUPAC name is 1,7-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione .

Chemical Reactions Analysis

Anthraquinones derived from filamentous fungi are a distinct large group of polyketides containing compounds which feature a common 9,10-dioxoanthracene core . Their derivatives are generated through enzymatic reactions such as methylation, oxidation, or dimerization to produce a large variety of anthraquinone derivatives .

Physical And Chemical Properties Analysis

Macrosporin has a density of 1.4±0.1 g/cm^3 . Its boiling point is 546.9±50.0 °C at 760 mmHg . The vapor pressure is 0.0±1.5 mmHg at 25°C . The enthalpy of vaporization is 85.7±3.0 kJ/mol . The flash point is 209.8±23.6 °C . The index of refraction is 1.678 . The molar refractivity is 73.9±0.3 cm^3 .

科学的研究の応用

Organic Chemistry Research

Macrosporin, a metabolic product of Macrosporium porri Elliott, has been studied extensively in the field of organic chemistry . The structure of Macrosporin has been established to be 3,5-dihydroxy-7-methoxy-2-methyl anthraquinone . This knowledge is crucial for understanding its properties and potential applications.

Biological Activities

Macrosporin exhibits a variety of biological activities such as phytotoxic, cytotoxic, and antimicrobial properties . These properties have drawn the attention of many chemists, pharmacologists, and plant pathologists in research programs as well as in application studies .

Phytotoxicity

Some metabolites from Alternaria fungi, including Macrosporin, are toxic to plants and are designated as phytotoxins . This property can be used to control the growth of certain plant species, which can be beneficial in agriculture and horticulture.

Cytotoxicity

Macrosporin also exhibits cytotoxic properties . This means it can be toxic to certain types of cells, which could potentially be utilized in cancer research for the development of new therapeutic agents.

Antimicrobial Properties

The antimicrobial properties of Macrosporin suggest that it could be used in the development of new antimicrobial agents. This could be particularly useful in the fight against antibiotic-resistant bacteria.

Potential Herbicide

Some Alternaria metabolites such as Macrosporin have been studied as the herbicide candidates . This could be used to control unwanted plant growth in certain areas.

Safety And Hazards

特性

IUPAC Name |

1,7-dihydroxy-3-methoxy-6-methylanthracene-9,10-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O5/c1-7-3-9-10(6-12(7)17)16(20)14-11(15(9)19)4-8(21-2)5-13(14)18/h3-6,17-18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTPLNFTYJEAAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50176769 | |

| Record name | Macrosporin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Macrosporin | |

CAS RN |

22225-67-8 | |

| Record name | Macrosporin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022225678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Macrosporin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50176769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Macrosporin?

A1: Macrosporin has a molecular formula of C16H12O5 and a molecular weight of 284 g/mol. [, , ]

Q2: What spectroscopic data is available for Macrosporin?

A2: Researchers have utilized ultraviolet (UV) and infrared (IR) spectroscopy to characterize Macrosporin. These techniques, along with elemental analysis and molecular weight determination, have confirmed its identity as a hydroxyanthraquinone derivative. [, ] Further structural elucidation was achieved through 1H and 13C nuclear magnetic resonance (NMR) spectroscopy. [, , ]

Q3: How is Macrosporin biosynthesized?

A3: Studies using labeled acetate precursors have shown that Macrosporin is biosynthesized through the polyketide pathway. Specifically, it arises from a single octaketide chain. [, , ]

Q4: Which fungal species are known to produce Macrosporin?

A4: Macrosporin has been isolated from various fungal species, including Macrosporium porri, Alternaria porri, Alternaria solani, Alternaria dauci, Stemphylium globuliferum, Stemphylium lycopersici, Dactylaria lutea, Penicillium sp., and an undetermined Cladosporium sp.. [, , , , , , , , ]

Q5: What is the significance of Macrosporin production in fungal taxonomy?

A5: The production of Macrosporin can be a useful chemotaxonomic marker, aiding in the classification and identification of certain fungal species, particularly within the genus Alternaria. [, ]

Q6: What are the known biological activities of Macrosporin?

A6: Macrosporin has demonstrated cytotoxic activity against specific cancer cell lines. [] Additionally, it has shown antibacterial activity against several bacterial strains. [] Research suggests its potential as a protein kinase inhibitor. [, ]

Q7: How does Macrosporin interact with Heat Shock Protein 90 (HSP90)?

A7: Molecular docking studies indicate that Macrosporin exhibits a good binding affinity for HSP90, a promising anticancer drug target. Molecular dynamics simulations further suggest a stable complex formation between Macrosporin and HSP90. []

Q8: What is the role of Macrosporin in plant diseases?

A8: Although not fully elucidated, some studies suggest a potential role of Macrosporin in the development of necrotic spots in plants infected by certain fungal pathogens. []

Q9: What analytical techniques are employed for the detection and quantification of Macrosporin?

A9: High-performance liquid chromatography (HPLC) coupled with diode array detection (DAD) and fluorescence detection (FLD), as well as liquid chromatography-tandem mass spectrometry (LC-MS/MS), are commonly used for the analysis of Macrosporin. [, , , , ]

Q10: Is there any information on the toxicology and safety of Macrosporin?

A10: While Macrosporin has demonstrated some potentially beneficial bioactivities, detailed toxicological data, including information on long-term effects, is currently limited. Further research is needed to establish a comprehensive safety profile. []

Q11: What is known about the environmental impact and degradation of Macrosporin?

A11: Information on the ecotoxicological effects and degradation pathways of Macrosporin in the environment is scarce. Further research is required to assess its potential impact and develop mitigation strategies if needed. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide](/img/structure/B1222821.png)

![(17R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8-tetraene](/img/structure/B1222827.png)

![8,20-Diethyl-11-methyl-8-aza-20-azoniapentacyclo[11.7.1.02,7.09,21.014,19]henicosa-1(20),2,4,6,9,11,13(21),14,16,18-decaene;iodide](/img/structure/B1222828.png)